molecular formula C14H12ClN3O2 B3866297 N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]pyridine-2-carboxamide

N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]pyridine-2-carboxamide

Cat. No.: B3866297
M. Wt: 289.71 g/mol
InChI Key: FUBWPEPVEWQMRM-RQZCQDPDSA-N
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Description

N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyridine ring, a carboxamide group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]pyridine-2-carboxamide typically involves the condensation of 3-chloro-4-methoxybenzaldehyde with pyridine-2-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]pyridine-2-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both a pyridine and carboxamide group

Properties

IUPAC Name

N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c1-20-13-6-5-10(8-11(13)15)9-17-18-14(19)12-4-2-3-7-16-12/h2-9H,1H3,(H,18,19)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBWPEPVEWQMRM-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]pyridine-2-carboxamide
Reactant of Route 2
N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]pyridine-2-carboxamide
Reactant of Route 3
N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]pyridine-2-carboxamide
Reactant of Route 4
N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]pyridine-2-carboxamide
Reactant of Route 5
N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]pyridine-2-carboxamide
Reactant of Route 6
N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]pyridine-2-carboxamide

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